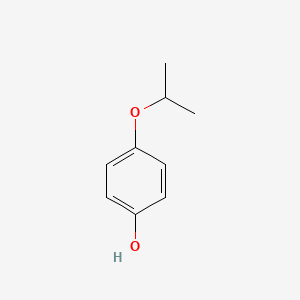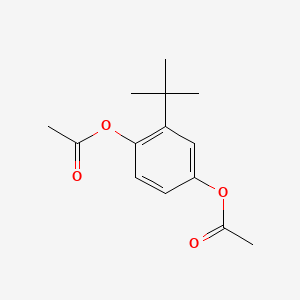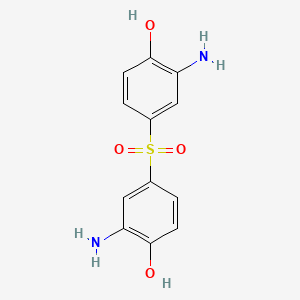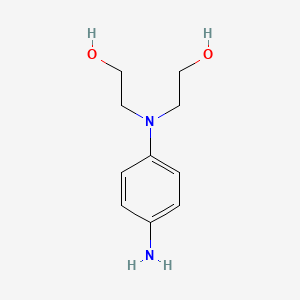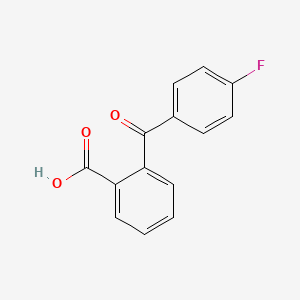
2,3,5,6-Tetrafluoroaniline
概要
説明
2,3,5,6-Tetrafluoroaniline is a chemical compound that is part of the broader class of polyfluorinated anilines. These compounds are characterized by the presence of multiple fluorine atoms attached to an aromatic ring, which significantly alters their chemical and physical properties compared to their non-fluorinated counterparts. The presence of fluorine atoms can enhance the stability and reactivity of these compounds, making them valuable in various chemical syntheses and industrial applications .
Synthesis Analysis
The synthesis of 2,3,5,6-tetrafluoroaniline has been achieved through a series of reactions starting from 2,3,5,6-tetrafluorobenzoic acid. The process involves acyl chlorination, amidation, and Hofmann degradation, resulting in a yield of 75.6% and a purity of 98% . This method presents a promising route for industrial synthesis due to its efficiency. Additionally, the optimized synthesis of tetrafluoroterephthalic acid, a related compound, has been reported to be obtained in high yields by reacting 1,2,4,5-tetrafluorobenzene with n-butyllithium followed by carbonation with CO2 .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,3,5,6-tetrafluoroanisole, has been studied using gas-phase electron diffraction and quantum chemical calculations. These studies have revealed the geometric structure and potential function for internal rotation around the C(sp2)-O bond, indicating a near-perpendicular orientation of the O-CH3 bond relative to the benzene plane . Although this study is not directly on 2,3,5,6-tetrafluoroaniline, it provides insight into the structural aspects of similar polyfluorinated aromatic compounds.
Chemical Reactions Analysis
Polyfluorinated compounds, including those derived from 2,3,5,6-tetrafluoroaniline, exhibit unique reactivity due to the presence of fluorine atoms. For instance, 2,3,5,6-tetrafluoro-4-iodopyridine, a compound with a similar substitution pattern, can be converted into various organometallic compounds and undergoes reactions with nucleophiles such as hydroxide, methoxide, and ammonia . These reactions highlight the versatility of polyfluorinated compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,5,6-tetrafluoroaniline are influenced by the strong electronegativity of the fluorine atoms. Fluorine's presence affects the acidity, solubility, and stability of the compound. For example, the related compound (NH4)2tfBDC, derived from tetrafluoroterephthalic acid, shows enhanced solubility in water and thermal stability up to 250 °C . These properties are crucial for the practical applications of such compounds in various fields, including materials science and pharmaceuticals.
科学的研究の応用
Synthesis and Industrial Applications
- Synthesis Process : 2,3,5,6-Tetrafluoroaniline is synthesized from 2,3,5,6-tetrafluorobenzoic acid through a series of reactions, including acyl chlorination, amidation, and Hofmann degradation. This process has shown a promising yield and purity, making it a viable route for industrial synthesis (Wang Wei-jie, 2008).
Electrochemical and Material Science
- Electrocatalytic Anodes : Fluorinated polyanilines, including poly(2,3,5,6-tetrafluoroaniline), have demonstrated superior performance as electrode modifiers in microbial fuel cells. They enhance the catalytic activity of platinum and provide better protection against metabolic by-products, making them suitable for applications in aggressive environments like sewage or sludge (J. Niessen et al., 2004).
- Conductive Polymer Films : Poly(2,3,5,6-tetrafluoroaniline) (PTFA) films have been developed for use in conductometric gas sensors, particularly for ammonia sensing in humid atmospheres. These films, due to their poor conductivity and unique redox properties, are incorporated into patented devices like the MSDI heterojunction (M. Mateos et al., 2019).
Electrochromic Properties
- Electrochromic Films : Electrochromic films made of poly(2,3,5,6-tetrafluoroaniline) have been studied for potential use in transparent conducting polymers. These films exhibit unique electrochemical and spectroscopic properties, showing potential for applications in smart windows and displays (Lavinia Astratine et al., 2012).
Analytical Chemistry
- Differentiation of Fluoronitroaniline Isomers : Negative-ion electrospray mass spectrometry has been employed to differentiate isomers of tetra- and trifluoronitroanilines, including 2,3,5,6-tetrafluoroaniline. This technique is significant for identifying and characterizing various fluorinated compounds (B. Gierczyk et al., 2006).
Synthesis of Fluorinated Compounds
- Coordination Polymers and Metal-Organic Frameworks : 2,3,5,6-Tetrafluoroterephthalic acid, derived from 2,3,5,6-tetrafluoroaniline, has been optimized for use as a linking ligand in the creation of new coordination polymers and metal-organic frameworks. This application is critical in the field of material science for creating novel materials (A. Orthaber et al., 2010).
将来の方向性
特性
IUPAC Name |
2,3,5,6-tetrafluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSWJTZNOXMMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220259 | |
| Record name | 2,3,5,6-Tetrafluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoroaniline | |
CAS RN |
700-17-4 | |
| Record name | 2,3,5,6-Tetrafluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrafluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 700-17-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5,6-Tetrafluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-tetrafluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5,6-Tetrafluoroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6G8W27VFU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the electrochemical behavior of poly(2,3,5,6-tetrafluoroaniline) (PTFANI) unique compared to the non-fluorinated polyaniline (PANI)?
A1: Unlike the conductive PANI, PTFANI exhibits poor conductivity. [] This difference stems from the presence of four fluorine atoms in PTFANI, which exert electron-withdrawing effects. These effects hinder the oxidation of the emeraldine form to the pernigraniline form, a transition essential for high conductivity in PANI. [] Additionally, PTFANI displays distinct redox behaviors depending on the pH. At pH levels below 1.85, PTFANI undergoes anion insertion at the protonated imine sites during electrochemical processes, as evidenced by electrochemical quartz crystal microbalance (EQCM) and X-ray photoelectron spectroscopy (XPS) measurements. [] This behavior contrasts with PANI, which exhibits a higher ratio of perchlorate anion insertion per aniline unit. At pH values above 1.85, PTFANI demonstrates proton involvement during the transition between its leucoemeraldine and emeraldine base forms, without any anion uptake. []
Q2: How does the structure of 2,3,5,6-tetrafluoroaniline influence its reactivity in nucleophilic aromatic substitution reactions?
A2: The four fluorine atoms in 2,3,5,6-tetrafluoroaniline significantly enhance its reactivity towards nucleophilic aromatic substitution. [, ] This heightened reactivity is attributed to the strong electron-withdrawing nature of fluorine. By withdrawing electron density from the aromatic ring, the fluorine atoms activate the ring towards attack by nucleophiles, such as ammonia. Furthermore, the specific positioning of the fluorine atoms, leaving the 1 and 4 positions unsubstituted, directs the nucleophilic attack predominantly to these positions. [] This selectivity allows for the controlled synthesis of specific isomers, such as 4-chloro-2,3,5,6-tetrafluoroaniline and 2-chloro-3,4,5,6-tetrafluoroaniline, which are valuable intermediates for further chemical transformations. []
Q3: Can PTFANI be used in electronic devices despite its low conductivity?
A3: Despite its inherent low conductivity, PTFANI can be incorporated into electronic devices by creating heterojunctions with highly conductive materials. [] For instance, combining PTFANI with lutetium bisphthalocyanine (LuPc2) forms a double-lateral heterojunction. [] This structure leverages the unique properties of both materials, allowing for enhanced functionality. Specifically, this heterojunction exhibits promising ammonia sensing capabilities, even in humid environments, demonstrating its potential for applications like air quality monitoring. []
Q4: How does the incorporation of 2,3,5,6-tetrafluoroaniline as a comonomer influence the properties of copolymers?
A4: Incorporating 2,3,5,6-tetrafluoroaniline as a comonomer in polymerization reactions significantly impacts the copolymer's properties, particularly its electrical and optical characteristics. [] The electron-withdrawing nature of the tetrafluoroaniline unit influences the electron density along the polymer chain, affecting its conductivity. [] Studies show that the absorption wavelengths of the copolymers in solution, as well as the electrochemical oxidation and reduction potentials of their cast films, are influenced by the electronic nature of the comonomer used alongside 2,3,5,6-tetrafluoroaniline. []
Q5: Can 2,3,5,6-tetrafluoroaniline be used to synthesize organometallic complexes?
A6: Yes, 2,3,5,6-tetrafluoroaniline can react with suitable organometallic precursors to form stable complexes. [] For example, it can be used to synthesize a bis(amido)tin(IV) porphyrin complex through a ligand exchange reaction with a preformed tin porphyrin complex. [] This demonstrates the versatility of 2,3,5,6-tetrafluoroaniline as a building block in coordination chemistry, opening possibilities for designing new materials with tailored properties.
Q6: How can the nuclear magnetic resonance (NMR) spectroscopy help in understanding the structure of 2,3,5,6-tetrafluoroaniline and its derivatives?
A7: NMR spectroscopy, particularly 1H and 19F NMR, is invaluable for characterizing 2,3,5,6-tetrafluoroaniline and its derivatives. [, , ] 1H NMR spectroscopy allows for determining the ratio of different monomers in copolymers by analyzing the integration values of the respective proton signals. [] In the case of hydrosilylated fluorinated phenoxy-imine ligands, 1H, 13C, and 29Si NMR provide detailed structural information about the silylated products, confirming the successful incorporation of the silyl group and its position on the ligand. [] Additionally, 19F NMR spectroscopy, combined with 1H-{19F} double resonance experiments, allows for the precise determination of the magnitudes and relative signs of the H-F and F-F coupling constants in 2,3,5,6-tetrafluoroaniline, providing valuable insights into its electronic structure. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

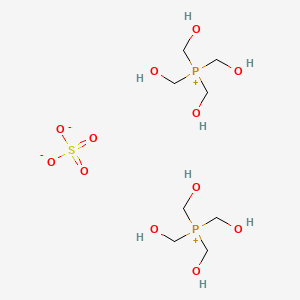
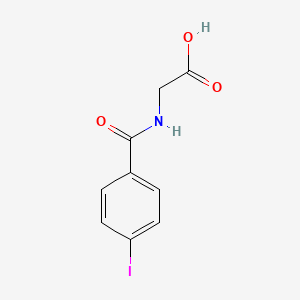
![2-[(Dimethylamino)methyl]-4-ethylbenzenol](/img/structure/B1293726.png)

